Chavibetol
Overview
Description
Chavibetol is an organic chemical compound of the phenylpropanoid class . It is one of the primary constituents of the essential oil from the leaves of the betel plant (Piper betel) and catatia . It is an aromatic compound with a spicy odor . It is also found in the essential oil of Pimenta pseudocaryophyllus leaf .
Synthesis Analysis
Chavibetol has been isolated from the essential oil of Pimenta pseudocaryophyllus leaf . A high-performance liquid chromatography (HPLC) method was developed for the simultaneous isolation of chavibetol and methyleugenol from the crude essential oil of P. pseudocaryophyllus leaves .Molecular Structure Analysis
The molecular formula of Chavibetol is C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .Chemical Reactions Analysis
Chavibetol has been used in bioassays against stored insect pests .Physical And Chemical Properties Analysis
Chavibetol has a molar mass of 164.204 g·mol−1 . It has a density of 1.06 g/cm3 and a boiling point of 254 °C .Scientific Research Applications
Isolation and Purity Enhancement
- Chavibetol has been isolated from the essential oil of leaves of Pimenta pseudocaryophyllus using high-speed counter-current chromatography (CCC) and high-performance liquid chromatography (HPLC), achieving high purity and mass recovery. These methods are significant for obtaining chavibetol for further research and applications due to their efficiency and effectiveness (Santos et al., 2009), (Niculau et al., 2018).
Antioxidant Properties
- Chavibetol has been identified as a key odorant and antioxidant in the betel (Piper betle L., Bangla cultivar) oil. Its antioxidant properties were highlighted in a study using 1H quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, emphasizing chavibetol's potential in food chemistry and as a natural flavouring agent (Kemprai et al., 2020).
Quantitative Analysis in Herbal Extracts
- Chavibetol's presence has been quantitatively analyzed in Piper betle extracts. A study developed an HPLC method for this purpose, highlighting its significance in traditional herbal remedies and potential bioactivities like antimicrobial, antibacterial, antifungal, antioxidant, and anti-inflammatory (Mohamad et al., 2013).
Seasonal Variation in Essential Oils
- Research on the seasonal variation of volatile constituents from leaves of Pimenta pseudocaryophyllus showed that chavibetol is a major component present in all samples throughout the year. This study provides insights into the best times for harvesting and extracting chavibetol for optimal yield and purity (Barata et al., 2011).
Protective Activity in Biological Systems
- The protective activity of Piper betel ethanolic extract(containing chavibetol) against photosensitization-induced damages to lipids and proteins in rat liver mitochondria has been explored. This study underscores chavibetol's role in preventing oxidative damage, highlighting its potential for therapeutic applications in conditions involving oxidative stress (Bhattacharya et al., 2007).
Applications in Diabetes Research
- Chavibetol is not directly linked to diabetes research, but its antioxidant properties could be relevant in the context of oxidative stress associated with diabetes. For instance, studies on chamomile tea, which possesses antioxidant characteristics similar to those found in chavibetol, show beneficial effects on glycemic control and antioxidant status in patients with type 2 diabetes mellitus (Zemestani et al., 2016), (Kato et al., 2008).
Future Directions
properties
IUPAC Name |
2-methoxy-5-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7,11H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBVQXIMTZKSBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198206 | |
Record name | Chavibetol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chavibetol | |
CAS RN |
501-19-9 | |
Record name | Chavibetol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chavibetol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chavibetol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHAVIBETOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE7NQ16G4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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